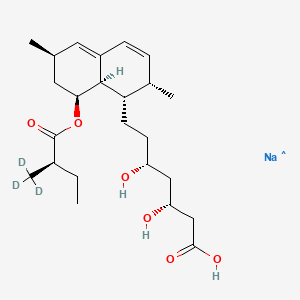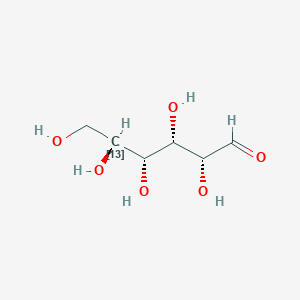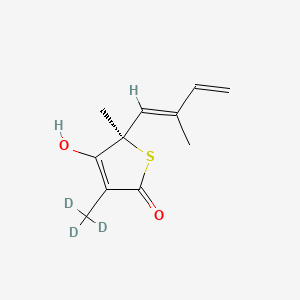
(R)-(+)-Thiolactomycin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-Thiolactomycin-d3 is a deuterated form of thiolactomycin, a naturally occurring antibiotic that inhibits bacterial fatty acid synthesis. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Thiolactomycin-d3 typically involves the incorporation of deuterium atoms into the thiolactomycin molecule. This can be achieved through various chemical reactions, such as deuterium exchange reactions, where hydrogen atoms are replaced by deuterium in the presence of a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of ®-(+)-Thiolactomycin-d3 may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-Thiolactomycin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiolactomycin derivatives.
Applications De Recherche Scientifique
®-(+)-Thiolactomycin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in studies involving deuterium isotope effects.
Biology: Helps in understanding the metabolic pathways of fatty acid synthesis in bacteria.
Medicine: Investigated for its potential as an antibiotic and its effects on bacterial growth.
Industry: Used in the development of new antibiotics and in studies related to drug metabolism and pharmacokinetics.
Mécanisme D'action
®-(+)-Thiolactomycin-d3 inhibits bacterial fatty acid synthesis by targeting the enzyme β-ketoacyl-acyl carrier protein synthase (KAS). This enzyme is crucial for the elongation of fatty acids, and its inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiolactomycin: The non-deuterated form of ®-(+)-Thiolactomycin-d3.
Cerulenin: Another fatty acid synthesis inhibitor with a similar mechanism of action.
Isoniazid: An antibiotic that targets fatty acid synthesis in Mycobacterium tuberculosis.
Uniqueness
®-(+)-Thiolactomycin-d3 is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms can provide insights into the compound’s stability, distribution, and metabolic pathways, which are not possible with the non-deuterated form.
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
213.31 g/mol |
Nom IUPAC |
(5R)-4-hydroxy-5-methyl-5-[(1E)-2-methylbuta-1,3-dienyl]-3-(trideuteriomethyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1/i3D3 |
Clé InChI |
SYQNUQSGEWNWKV-HSKQYZQKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O |
SMILES canonique |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


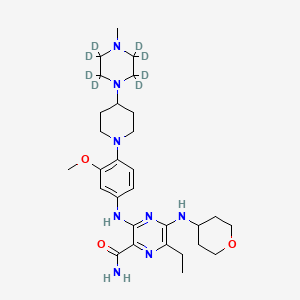

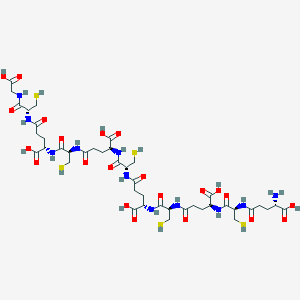
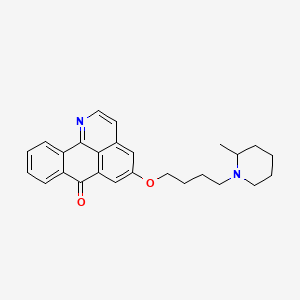
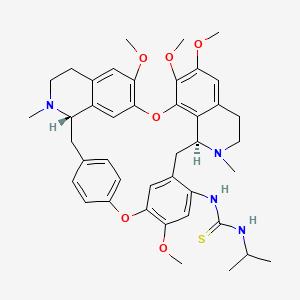

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
